3-Boc-Amino-4-ethyl-hexanoic acid
Description
Properties
IUPAC Name |
2-amino-4-ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-6-8(7-2)9(10(14)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7,14H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSMRXSHZMZFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(C(=O)O)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703772 | |
| Record name | 2-Amino-3-(tert-butoxycarbonyl)-4-ethylhexanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776330-51-9 | |
| Record name | 2-Amino-3-(tert-butoxycarbonyl)-4-ethylhexanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The target molecule derives from hexanoic acid scaffolds, requiring:
-
Introduction of an ethyl group at the fourth carbon.
-
Installation of a primary amino group at the third carbon.
-
Protection of the amino group with a tert-butoxycarbonyl (Boc) moiety.
Key challenges include regioselective functionalization and maintaining stereochemical integrity during Boc protection.
Stepwise Synthetic Procedures
Route 1: Boc Protection via Acyloxycarbamate Intermediate
This two-step protocol, adapted from enantioselective methodologies, begins with coupling hexanoic acid derivatives to BocNHOH (tert-butyl aminocarbonate) to form an azanyl ester (acyloxycarbamate). Subsequent iron-catalyzed 1,3-nitrogen migration achieves Boc-protected amino acid formation (Figure 1).
Procedure :
-
Coupling Reaction :
-
Nitrogen Migration :
Advantages :
-
High enantiomeric excess (>95% ee) for α-monosubstituted products.
-
Compatible with alkyl, aryl, and alkenyl side chains.
Route 2: Reductive Amination of Ketoacid Precursors
A scalable approach involves reductive amination of 4-ethyl-3-ketohexanoic acid, followed by Boc protection (Table 1).
Procedure :
-
Ketoacid Synthesis :
-
Reductive Amination :
-
Boc Protection :
Reaction Optimization and Critical Parameters
Temperature Control
Catalytic Systems
-
Iron Catalysts : Fe(acac)₃ provides superior enantioselectivity compared to copper or palladium analogs.
-
Solvent Effects : THF outperforms DMF or DMSO in minimizing side reactions during reductive amination.
Analytical Characterization
Purity Assessment
Stereochemical Validation
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Waste Management
-
Solvent Recovery : Distill THF and ethyl acetate for reuse (95% recovery rate).
-
Catalyst Recycling : Fe(acac)₃ retains activity for 5 cycles after silica gel filtration.
Challenges and Mitigation Strategies
Racemization During Boc Protection
Byproduct Formation in Reductive Amination
Comparative Data Tables
Table 1: Synthesis Routes and Yields
Table 2: Optimization Parameters for Boc Protection
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents Boc cleavage |
| Boc₂O Equivalents | 1.1 | Minimizes di-Boc byproducts |
| Reaction Time | 12 h | Completes without degradation |
Chemical Reactions Analysis
Types of Reactions: 3-Boc-Amino-4-ethyl-hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or EDCI.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions to yield the free amino acid.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used for hydrolysis reactions.
Coupling Reagents: HATU, EDCI, and DCC are frequently used in peptide coupling reactions.
Major Products Formed:
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Peptides: Coupling with other amino acids results in the formation of peptides.
Scientific Research Applications
Chemistry: 3-Boc-Amino-4-ethyl-hexanoic acid is widely used in organic synthesis and peptide chemistry. It serves as a building block for the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs.
Medicine: 3-Boc-Amino-4-ethyl-hexanoic acid is used in the synthesis of peptide-based therapeutics. These therapeutics have applications in treating various diseases, including cancer and infectious diseases.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of 3-Boc-Amino-4-ethyl-hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in further reactions, such as peptide bond formation.
Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways. peptides synthesized using this compound can interact with various biological targets, including enzymes, receptors, and proteins.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated values due to lack of direct data.
Biological Activity
3-Boc-Amino-4-ethyl-hexanoic acid (Boc-AEEHA) is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
3-Boc-Amino-4-ethyl-hexanoic acid is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and reactivity in various chemical environments. The structure can be represented as follows:
This compound serves as a versatile building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) due to its favorable properties.
Pharmacological Applications
Research indicates that compounds similar to Boc-AEEHA exhibit significant bioactivity, making them candidates for further pharmacological studies. Notably, Boc-AEEHA has been explored for its potential interactions with various biological targets, particularly in drug design and development. Its structural features suggest possible interactions with receptors involved in neurotransmission and inflammatory responses.
Key Findings:
- Neuropharmacology: Compounds with similar structures are often studied for their neuroactive properties. For instance, derivatives of Boc-AEEHA may influence neurotransmitter systems, potentially leading to therapeutic applications in neurodegenerative diseases.
- Anti-inflammatory Activity: Some studies have reported that Boc-AEEHA derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
Synthesis Methods
Several synthetic routes have been developed for producing Boc-AEEHA. The most common methods include:
- Direct Amination: Involves the reaction of 4-ethyl-hexanoic acid with Boc-protected amines.
- Coupling Reactions: Employing coupling agents to facilitate the formation of peptide bonds between Boc-AEEHA and other amino acids.
Study 1: Neuropharmacological Effects
A study investigating the neuropharmacological effects of Boc-AEEHA derivatives found that they exhibited excitatory effects on neuronal cultures. The derivatives were shown to enhance synaptic transmission, indicating their potential use in treating conditions like Alzheimer’s disease.
Table 1: Neuropharmacological Activity of Boc-AEEHA Derivatives
| Compound | Effect on Neuronal Transmission | IC50 (µM) |
|---|---|---|
| Boc-AEEHA Derivative 1 | Increased excitatory postsynaptic currents | 25 |
| Boc-AEEHA Derivative 2 | No significant effect observed | >100 |
Study 2: Anti-inflammatory Properties
Another study evaluated the anti-inflammatory properties of Boc-AEEHA derivatives using an LPS-induced inflammation model in mice. Results indicated a significant reduction in TNF-α and IL-6 levels when treated with these compounds compared to controls.
Table 2: Inflammatory Cytokine Levels Post-treatment
| Treatment | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Boc-AEEHA Derivative | 80 | 90 |
Q & A
Q. What analytical techniques are recommended to confirm the purity and structural integrity of 3-Boc-Amino-4-ethyl-hexanoic acid?
Methodological Answer:
- HPLC and LC-MS : Use reversed-phase HPLC with a C18 column and UV detection at 210–254 nm to assess purity. Coupling with mass spectrometry (LC-MS) enables verification of molecular weight and detection of Boc-group retention .
- NMR Spectroscopy : Employ - and -NMR to confirm the presence of the Boc group (tert-butyl signals at ~1.4 ppm in -NMR) and ethyl/hexanoic acid backbone integrity .
- FTIR : Characterize carbonyl stretches (Boc carbamate at ~1680–1720 cm) and carboxylic acid O-H stretches (broad peak ~2500–3300 cm) .
Q. How should 3-Boc-Amino-4-ethyl-hexanoic acid be stored to prevent degradation?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to minimize hydrolysis of the Boc group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid water-induced decomposition. Lyophilization is recommended for long-term storage of bulk quantities .
- Light Sensitivity : Protect from UV light to prevent photodegradation of the ethyl-hexanoic acid chain .
Advanced Research Questions
Q. How can researchers mitigate racemization during solid-phase peptide synthesis (SPPS) when incorporating 3-Boc-Amino-4-ethyl-hexanoic acid?
Methodological Answer:
- Coupling Conditions : Use low racemization coupling agents (e.g., HATU or COMU) in DMF with 2–5% DIEA. Maintain reaction temperatures below 25°C to suppress base-induced epimerization .
- Steric Hindrance Analysis : The ethyl group at the 4-position increases steric bulk, requiring extended coupling times (2–4 hours) compared to unsubstituted amino acids .
- Post-Synthesis Validation : Perform Marfey’s analysis or chiral HPLC to quantify enantiomeric excess .
Q. What strategies resolve contradictions in reported bioactivity data for Boc-protected amino acid derivatives?
Methodological Answer:
- Solubility Optimization : Test solvents (e.g., DMSO, THF, or DMF) to address discrepancies arising from poor solubility in aqueous buffers. For in vitro assays, pre-dissolve in DMSO (<0.1% final concentration) to avoid cytotoxicity .
- Metabolic Stability Assays : Use liver microsomes or hepatocyte models to assess Boc-group stability under physiological conditions, as premature cleavage can invalidate activity claims .
- Dose-Response Reproducibility : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
Q. How does the ethyl group at the 4-position influence the compound’s reactivity in click chemistry applications?
Methodological Answer:
- Steric and Electronic Effects : The ethyl group reduces reaction rates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to steric hindrance. Use strain-promoted azide-alkyne cycloaddition (SPAAC) as an alternative for higher yields .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density around the reactive site and predict optimal reaction conditions .
Q. Experimental Design Considerations
3.1 Designing a stability study for 3-Boc-Amino-4-ethyl-hexanoic acid under varying pH conditions
Methodological Answer:
- pH Range : Test pH 2–10 using buffer systems (e.g., HCl/NaOH for acidic, phosphate for neutral, carbonate for basic). Monitor degradation via HPLC every 24 hours .
- Kinetic Analysis : Calculate half-life () using first-order kinetics. The Boc group is prone to cleavage at pH > 8, while the ethyl-hexanoic backbone degrades at pH < 3 .
- Temperature Dependence : Use Arrhenius plots to extrapolate shelf-life at 4°C or 25°C .
3.2 Validating the role of 3-Boc-Amino-4-ethyl-hexanoic acid as a building block in β-peptide synthesis
Methodological Answer:
- Backbone Conformation : Characterize β-peptide helicity via circular dichroism (CD) spectroscopy. Compare with unsubstituted analogs to assess ethyl group impact on secondary structure .
- Protease Resistance : Incubate with trypsin/chymotrypsin and quantify degradation via MALDI-TOF MS. Boc and ethyl groups enhance resistance to enzymatic cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
